Tris(2-thienyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand in Organometallic Chemistry

Tris(2-thienyl)phosphine functions as a chelating ligand in organometallic chemistry. Due to the presence of three sulfur atoms, it can form strong bonds with transition metals, influencing their reactivity and catalytic properties. This makes it a valuable tool for studying and developing new catalysts for organic transformations [].

For instance, research has explored tris(2-thienyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental processes for constructing complex organic molecules [].

Precursor for Functional Materials

The thienyl groups (C4H3S) in tris(2-thienyl)phosphine can be further modified to create new functional materials. The aromatic rings and sulfur atoms can be tailored to exhibit specific electrical, optical, or self-assembling properties.

Studies have investigated the use of tris(2-thienyl)phosphine derivatives in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their potential for optoelectronic applications [].

Building Block in Medicinal Chemistry

The unique structure of tris(2-thienyl)phosphine has also piqued interest in medicinal chemistry. Researchers have explored its potential as a building block for the synthesis of novel therapeutic agents.

The ability of the phosphorous atom to form bonds with other functional groups allows for the creation of molecules that may interact with specific biological targets []. However, further research is needed to determine the efficacy and safety of these potential drug candidates.

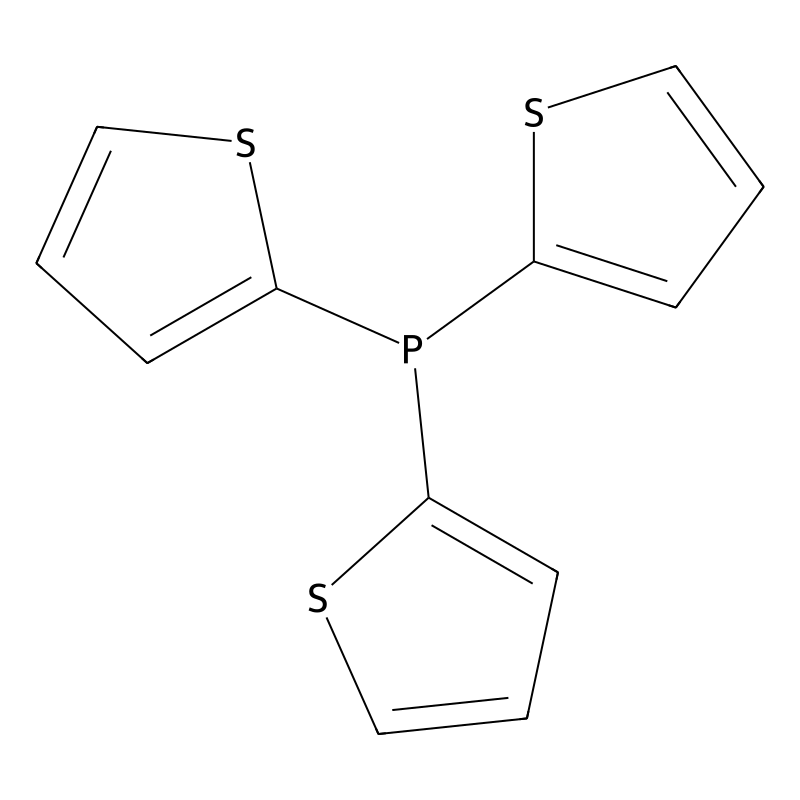

Tris(2-thienyl)phosphine is an organophosphorus compound with the molecular formula . It features three thienyl (2-thiophenyl) groups attached to a phosphorus atom, making it a member of the phosphine family. The structure consists of a phosphorus atom bonded to three thiophene rings, which are five-membered aromatic heterocycles containing sulfur. This compound is notable for its unique electronic properties and reactivity, which stem from the presence of the sulfur atoms in the thiophene rings.

Tris(2-thienyl)phosphine exhibits diverse reactivity patterns, particularly in coordination chemistry and catalysis. Some key reactions include:

- C-H Activation: Tris(2-thienyl)phosphine can activate carbon-hydrogen bonds, facilitating various transformations. For instance, it reacts with dirhodium(II) acetate to undergo orthometalation and cyclopropanation reactions, leading to unique ring rearrangements .

- Metal Complex Formation: The compound can form complexes with transition metals, enhancing its utility in catalysis. For example, it has been used as a precursor for palladium catalysts in Suzuki-Miyaura cross-coupling reactions .

- Bond Activation: It can activate carbon-phosphorus and carbon-sulfur bonds under specific conditions, showcasing its versatility in synthetic organic chemistry .

Tris(2-thienyl)phosphine can be synthesized through several methods:

- Direct Synthesis: One common method involves reacting phosphorus trichloride with 2-thienyl lithium or sodium thiophenolate under controlled conditions to yield tris(2-thienyl)phosphine .

- Phosphination Reactions: Another approach includes the reaction of thiophene derivatives with phosphines or phosphonium salts, facilitating the formation of the desired product through nucleophilic substitution mechanisms.

- Thermal Transformations: Recent studies indicate that tris(2-thienyl)phosphine can undergo thermal transformations that modify its structure and reactivity, potentially leading to new derivatives .

Tris(2-thienyl)phosphine has several applications across various fields:

- Catalysis: It serves as a precursor for metal catalysts used in organic synthesis, particularly in cross-coupling reactions.

- Material Science: The compound is explored for its potential use in organic electronics due to its conductive properties.

- Synthesis of Complex Molecules: Its ability to facilitate bond activation makes it valuable in synthesizing complex organic molecules.

Interaction studies involving tris(2-thienyl)phosphine primarily focus on its coordination with transition metals. These studies reveal how the compound can stabilize various metal centers and influence their catalytic properties. For example, when coordinated with osmium or palladium complexes, tris(2-thienyl)phosphine alters the reactivity of these metals, enhancing their efficiency in catalyzing organic reactions .

Several compounds share structural similarities with tris(2-thienyl)phosphine, including:

- Tris(phenyl)phosphine: A widely studied phosphine that lacks the heteroatoms found in tris(2-thienyl)phosphine.

- Tris(thiophenyl)phosphine: Similar in structure but features thiophene groups instead of thienyl groups.

- Tris(4-methylphenyl)phosphine: Another phosphine variant that incorporates methyl-substituted phenyl groups.

Comparison TableCompound Structure Type Unique Features Tris(2-thienyl)phosphine Phosphine with thienyl groups Enhanced electronic properties due to sulfur atoms Tris(phenyl)phosphine Aromatic phosphine Lacks heteroatoms; more stable but less reactive Tris(thiophenyl)phosphine Phosphine with thiophene Similar reactivity but different electronic properties Tris(4-methylphenyl)phosphine Methyl-substituted phosphine Increased steric hindrance influencing reactivity

| Compound | Structure Type | Unique Features |

|---|---|---|

| Tris(2-thienyl)phosphine | Phosphine with thienyl groups | Enhanced electronic properties due to sulfur atoms |

| Tris(phenyl)phosphine | Aromatic phosphine | Lacks heteroatoms; more stable but less reactive |

| Tris(thiophenyl)phosphine | Phosphine with thiophene | Similar reactivity but different electronic properties |

| Tris(4-methylphenyl)phosphine | Methyl-substituted phosphine | Increased steric hindrance influencing reactivity |

Tris(2-thienyl)phosphine stands out due to its unique combination of sulfur-containing aromatic groups and its ability to participate in diverse

Traditional Synthetic Routes

Nucleophilic Substitution with Thienyl Grignard Reagents

The most widely employed method for synthesizing tris(2-thienyl)phosphine involves the nucleophilic substitution reaction between 2-thienylmagnesium bromide and phosphorus trichloride [1] [2]. This classical approach represents the cornerstone of organophosphine synthesis and has been extensively documented in synthetic organic chemistry literature [3].

The preparation begins with the formation of the Grignard reagent from 2-bromothiophene and magnesium turnings in anhydrous diethyl ether [4] [5]. The reaction requires careful control of moisture and oxygen levels, as Grignard reagents are highly sensitive to both water and air [3]. The 2-thienylmagnesium bromide is typically prepared by adding the organic halide dropwise to magnesium turnings suspended in dry ether, with the reaction mixture maintained under an inert atmosphere of nitrogen or argon [4].

The subsequent nucleophilic substitution proceeds according to the stoichiometric equation: 3 C₄H₃S-MgBr + PCl₃ → P(C₄H₃S)₃ + 3 MgBrCl . The reaction is conducted at temperatures ranging from -20°C to 0°C to minimize side reactions and decomposition [1] [3]. The phosphorus trichloride acts as an electrophile, with each chlorine atom being sequentially replaced by the thienyl nucleophile [2] [7].

Temperature control proves critical during this transformation, as elevated temperatures can lead to undesired side reactions and reduced yields [3]. The reaction typically requires 2-4 hours for completion, with monitoring via phosphorus-31 nuclear magnetic resonance spectroscopy to confirm complete consumption of starting materials [1].

Reaction with Phosphorus Trichloride (PCl₃)

The direct reaction pathway utilizing phosphorus trichloride represents an alternative approach within traditional synthetic methodology [2] [3]. This method involves the systematic addition of three equivalents of 2-thienyllithium or 2-thienylmagnesium bromide to one equivalent of phosphorus trichloride under strictly controlled conditions [8] [1].

The mechanism proceeds through a series of nucleophilic substitution reactions at the phosphorus center, with each successive substitution becoming progressively more challenging due to increasing steric hindrance around the phosphorus atom [7]. The first substitution occurs readily at low temperatures, while subsequent reactions require gradual warming to facilitate complete conversion [3].

Industrial implementations of this methodology often employ continuous addition techniques, where the organometallic reagent is added dropwise over extended periods to maintain optimal reaction conditions [8]. The reaction mixture is typically maintained under an inert atmosphere throughout the process to prevent oxidation of the highly air-sensitive intermediates and products [3].

Purification of the crude product involves standard workup procedures, including quenching with water, extraction with organic solvents, and subsequent purification via chromatographic methods [1]. The overall yield for this traditional approach typically ranges from 60-85%, depending on the specific reaction conditions and purification methods employed [3].

Alternative Methods

Metal-Free P-Arylation with Hypervalent Iodine Reagents

Recent advances in synthetic methodology have introduced metal-free approaches utilizing hypervalent iodine reagents for the construction of phosphorus-carbon bonds [9] [10]. These methodologies represent a significant departure from traditional metal-catalyzed processes and offer distinct advantages in terms of operational simplicity and environmental compatibility [11] [12].

Hypervalent iodine compounds, particularly diaryliodonium salts, function as electrophilic arylating agents capable of transferring aryl groups to nucleophilic phosphorus centers [9] [11]. The reaction mechanism involves ligand exchange at the hypervalent iodine center, followed by reductive elimination to form the desired phosphorus-carbon bond [10].

The general protocol employs diaryliodonium salts as aryl donors in combination with phosphine nucleophiles under mild reaction conditions [13] [14]. These transformations typically proceed at temperatures ranging from room temperature to 80°C, making them particularly attractive for heat-sensitive substrates [9] [15].

One significant advantage of this methodology lies in its ability to proceed without transition metal catalysts, thereby eliminating concerns regarding metal contamination in the final products [10] [12]. Additionally, the reactions often exhibit excellent functional group tolerance and can accommodate a wide range of electronic and steric variations in both the phosphine and aryl components [11] [13].

The scope of this methodology has been successfully extended to include various heterocyclic systems, including thiophene derivatives relevant to tris(2-thienyl)phosphine synthesis [15] [16]. However, the method requires careful optimization of reaction conditions for each specific substrate combination, and yields can vary significantly depending on the electronic properties of the reactants [9] [10].

Cross-Coupling Reactions for Functionalized Derivatives

Palladium-catalyzed cross-coupling methodologies have emerged as powerful tools for the synthesis of functionalized phosphine derivatives [17] [18]. These approaches offer exceptional versatility in introducing diverse substituents and functional groups into the phosphine framework [19] [20].

The most successful implementations involve the coupling of secondary phosphine oxides with aryl halides in the presence of palladium catalysts and appropriate ligands [18] [19]. The reaction typically employs palladium acetate in combination with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene or similar chelating systems [17] [18].

Base selection proves crucial for optimal reaction performance, with cesium carbonate and potassium tert-butoxide being among the most effective choices [18] [19]. The reaction conditions typically require elevated temperatures ranging from 80°C to 120°C, with reaction times varying from 4 to 24 hours depending on the specific substrates employed [17] [20].

Recent developments have focused on asymmetric variants of these transformations, enabling the synthesis of P-chiral phosphine derivatives with high enantioselectivity [19]. These methodologies employ chiral ligands such as Xiao-Phos to achieve excellent stereochemical control, with enantioselectivities often exceeding 90% [19].

The functional group tolerance of these cross-coupling approaches is particularly noteworthy, allowing the incorporation of various substituents including electron-withdrawing and electron-donating groups [18] [20]. This versatility makes the methodology particularly valuable for the synthesis of phosphine ligands with tailored electronic and steric properties [17] [19].

Industrial-Scale Production and Purification

Column Chromatography and Recrystallization Techniques

Industrial-scale purification of tris(2-thienyl)phosphine relies primarily on column chromatography and recrystallization methodologies, which have been optimized for large-scale operations [21] [22]. Column chromatography utilizing silica gel or alumina as the stationary phase represents the most widely employed technique for achieving high-purity products [23] [24].

The chromatographic separation typically employs a gradient elution system, beginning with non-polar solvents such as petroleum ether or hexanes, followed by gradual introduction of more polar solvents like ethyl acetate or dichloromethane [23] [25]. The separation mechanism relies on differential interactions between the phosphine compound and the stationary phase, with impurities being retained or eluted at different rates [24] [25].

Industrial implementations often utilize automated column systems capable of processing kilogram quantities of crude material [26] [22]. These systems incorporate sophisticated monitoring capabilities, including online ultraviolet detection and fraction analysis, to ensure optimal separation efficiency [23].

Recrystallization techniques provide an alternative purification approach, particularly suitable for final product polishing [27] [25]. The process typically involves dissolution of the crude phosphine in a hot solvent system, followed by controlled cooling to promote selective crystallization of the pure compound [28] [25]. Common solvent systems include ethanol, acetone, and petroleum ether, either individually or as mixed solvent systems [27] [24].

The choice of recrystallization solvent depends on the solubility characteristics of both the target compound and the impurities present [25]. Optimal conditions typically involve heating the solvent to near its boiling point, achieving complete dissolution of the phosphine, and then cooling slowly to promote formation of high-quality crystals [28] [25].

Temperature control during the crystallization process proves critical for achieving optimal purity and yield [29] [25]. Rapid cooling can lead to incorporation of impurities within the crystal lattice, while excessively slow cooling may result in reduced yields due to prolonged exposure to air and potential oxidation [28] [29].

Quality Control via Spectroscopic Analysis

Comprehensive quality control protocols for tris(2-thienyl)phosphine rely on multiple spectroscopic techniques to ensure product purity and identity [30] [31]. Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural confirmation and purity assessment [32] [33].

The phosphorus-31 nuclear magnetic resonance spectrum of pure tris(2-thienyl)phosphine typically exhibits a characteristic singlet in the region of -6 to -20 parts per million, depending on the solvent and measurement conditions [1] [33]. The chemical shift value provides valuable information about the electronic environment of the phosphorus center and can reveal the presence of oxidation products or other impurities [31] [32].

Mass spectrometry, particularly electrospray ionization methods, offers complementary structural information and enables detection of trace impurities [30] [34]. The molecular ion peak appears at mass-to-charge ratio 280, corresponding to the molecular formula C₁₂H₉PS₃ [34]. Fragmentation patterns provide additional structural confirmation and can identify specific impurity types [30] [34].

Infrared spectroscopy provides functional group identification capabilities, with characteristic phosphorus-carbon stretching vibrations appearing in the 1450-1600 cm⁻¹ region [31]. Aromatic carbon-hydrogen stretching modes are observed in the 3000-3100 cm⁻¹ range, confirming the presence of the thiophene ring systems [31].

Elemental analysis serves as a definitive method for compositional verification, with theoretical values for carbon (51.4%), hydrogen (3.2%), phosphorus (11.1%), and sulfur (34.3%) providing benchmarks for purity assessment . Deviations from these theoretical values can indicate the presence of specific impurity types or incomplete purification [35].

Advanced analytical techniques such as cavity ring-down spectroscopy have been employed for detection of trace water contamination, which can significantly impact the stability and performance of the phosphine product [36] [37]. These methods offer exceptional sensitivity, with detection limits in the parts-per-billion range for water vapor [36] [37].

| Synthesis Method | Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution with Thienyl Grignard Reagents | 2-Thienylmagnesium bromide, Phosphorus trichloride | Diethyl ether, -20°C, Inert atmosphere | 70-95 | High yield, Well-established procedure | Requires anhydrous conditions, Air-sensitive reagents |

| Reaction with Phosphorus Trichloride (PCl₃) | Phosphorus trichloride, 2-Bromothiophene, Magnesium | Reflux conditions, Anhydrous conditions | 60-85 | Direct synthesis, Cost-effective | Multiple steps, Purification challenges |

| Metal-Free P-Arylation with Hypervalent Iodine Reagents | Diaryliodonium salts, Phosphine nucleophiles | Room temperature to 80°C, Metal-free conditions | 50-90 | Metal-free, Mild conditions | Limited substrate scope, Newer methodology |

| Cross-Coupling Reactions for Functionalized Derivatives | Palladium catalysts, Phosphine oxides, Aryl halides | Elevated temperature, Catalyst loading 1-5 mol% | 75-96 | Functional group tolerance, Asymmetric variants | Requires specialized catalysts, Higher cost |

| Purification Method | Stationary/Solvent Phase | Operating Conditions | Purity Achieved (%) | Scale Applicability | Recovery Yield (%) |

|---|---|---|---|---|---|

| Column Chromatography | Silica gel, Alumina | Ambient temperature, Inert atmosphere | 95-99 | Laboratory to pilot scale | 80-95 |

| Recrystallization | Ethanol, Acetone, Petroleum ether | Hot dissolution, Slow cooling | 90-98 | All scales | 70-90 |

| Distillation | Vacuum distillation | 0.1-10 mmHg, 150-250°C | 85-95 | Industrial scale preferred | 85-95 |

| Extraction | Organic solvents | Room temperature, Multiple extractions | 80-90 | Laboratory scale | 75-85 |

| Analytical Technique | Parameter Monitored | Typical Values | Detection Limit | Application |

|---|---|---|---|---|

| ³¹P NMR Spectroscopy | Chemical shift, Coupling patterns | δ -6 to -20 ppm | 0.1-1 mol% | Structure confirmation, Purity |

| Mass Spectrometry (ESI-MS) | Molecular ion peak, Fragmentation | M+ at m/z 280 | 1-10 ppm | Molecular weight, Impurities |

| Infrared Spectroscopy | P-C stretching, Aromatic C-H | 1450-1600 cm⁻¹, 3000-3100 cm⁻¹ | 0.1-1% | Functional group identification |

| Elemental Analysis | C, H, P, S content | C: 51.4%, H: 3.2%, P: 11.1%, S: 34.3% | 0.1% | Compositional analysis |

| Melting Point Determination | Purity assessment | 85-90°C | ±2°C | Purity indicator |

Molecular Weight, Solubility, and Thermal Stability

Tris(2-thienyl)phosphine exhibits well-defined physical characteristics that are crucial for its handling and application in synthetic chemistry. The compound has a molecular formula of C₁₂H₉PS₃ with a molecular weight of 280.36-280.37 g/mol [1] [2] [3]. This organophosphorus compound presents as a solid at room temperature with a melting point range of 28-30°C [2] [4] [5], making it easily accessible for laboratory manipulations.

The thermal stability of tris(2-thienyl)phosphine is moderate, with the compound exhibiting a boiling point of 205°C at 2 mmHg [5] [6]. Under reduced pressure conditions, the ligand can be distilled without significant decomposition. However, thermal decomposition becomes significant at elevated temperatures, particularly above 110°C in the presence of metal centers, leading to carbon-hydrogen, carbon-phosphorus, and carbon-sulfur bond activation [7] [8]. These thermal transformations have been extensively studied in ruthenium cluster systems, where heating at 110°C in toluene results in cyclometalated products.

Solubility characteristics are particularly important for synthetic applications. Tris(2-thienyl)phosphine is completely insoluble in water [2] [4] [5], which is typical for organophosphorus compounds with aromatic substituents. The compound shows good solubility in organic solvents including dichloromethane, chloroform, tetrahydrofuran, and toluene [2] [9], making it suitable for most synthetic protocols in organometallic chemistry.

The compound exhibits notable air sensitivity, requiring storage under dry inert gas atmospheres such as argon or nitrogen [2] [4] [5]. The vapor pressure is extremely low at 1.64 × 10⁻⁵ mmHg at 25°C [5], indicating minimal volatility under ambient conditions. The flash point of 25°C [5] [6] necessitates careful handling to avoid ignition sources.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 280.36-280.37 g/mol | [1] [2] [3] |

| Melting Point | 28-30°C | [2] [4] [5] |

| Boiling Point | 205°C (at 2 mmHg) | [5] [6] |

| Water Solubility | Insoluble | [2] [4] [5] |

| Vapor Pressure | 1.64 × 10⁻⁵ mmHg (25°C) | [5] |

| Flash Point | 25°C | [5] [6] |

| Air Sensitivity | Yes - requires inert atmosphere | [2] [4] [5] |

Spectroscopic Data (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy provides crucial structural information for tris(2-thienyl)phosphine. ³¹P NMR spectroscopy shows characteristic chemical shifts that vary significantly depending on the coordination state of the phosphorus center. Free tris(2-thienyl)phosphine exhibits a ³¹P chemical shift around δ -77 ppm in dichloromethane-d₂ [9]. Upon coordination to metal centers, significant downfield shifts occur, with coordinated complexes showing signals between δ -6 to -24 ppm [10] [12] [13]. This dramatic shift difference serves as a reliable indicator of successful metal coordination.

¹H NMR spectroscopy reveals the aromatic character of the thienyl substituents. The spectrum typically displays three equal intensity multiplets in the aromatic region at δ 7.2-7.9 ppm, corresponding to the three distinct proton environments in each 2-thienyl ring [9] [12] [13]. These signals appear as multiplets due to complex coupling patterns between the ring protons and phosphorus-proton coupling through the aromatic system.

¹³C NMR spectroscopy shows aromatic carbon signals in the δ 128-140 ppm region [13]. The carbon atoms directly bonded to phosphorus exhibit characteristic phosphorus-carbon coupling, providing additional structural confirmation. The coupling constants vary depending on the position of the carbon relative to the phosphorus center.

Infrared Spectroscopy displays characteristic vibrations associated with both the thiophene rings and phosphorus center. The spectrum shows C-H stretching frequencies typical of aromatic systems, C=C stretching modes of the thiophene rings, and C-S stretching vibrations [14] [15]. Upon coordination to metal centers, shifts in these vibrational modes can be observed, particularly for vibrations involving the phosphorus atom.

Mass Spectrometry provides definitive molecular weight confirmation with the molecular ion peak appearing at m/z 280 [15]. Fragmentation patterns typically show sequential loss of thienyl groups, providing structural information about the connectivity and stability of the phosphorus-carbon bonds.

| Spectroscopic Technique | Characteristic Data | Notes |

|---|---|---|

| ³¹P NMR | δ -77 ppm (free), δ -6 to -24 ppm (coordinated) | Significant downfield shift upon coordination |

| ¹H NMR | δ 7.2-7.9 ppm (three multiplets) | Equal intensity signals for thienyl protons |

| ¹³C NMR | δ 128-140 ppm | Aromatic carbons with P-C coupling |

| IR | C-H, C=C, C-S stretches | Characteristic thiophene vibrations |

| MS | m/z 280 (M⁺) | Sequential thienyl group loss in fragmentation |

Electronic and Steric Parameters

Tolman Cone Angle and Electronic Effects

The steric and electronic properties of tris(2-thienyl)phosphine are fundamental to understanding its behavior as a ligand in coordination chemistry and catalysis. While direct experimental determination of the Tolman cone angle for tris(2-thienyl)phosphine has not been extensively reported in the literature, comparative studies with related heteroaryl phosphines provide valuable insights into its steric requirements.

Computational studies and structural analogies suggest that tris(2-thienyl)phosphine possesses a cone angle smaller than triphenylphosphine (145°) [16] [18] [19]. This reduction in steric bulk is attributed to the planar geometry of the thienyl rings compared to the phenyl rings in triphenylphosphine. The 2-thienyl substituents adopt orientations that minimize steric interactions while maintaining effective orbital overlap with the phosphorus center.

Electronic effects in tris(2-thienyl)phosphine are dominated by the electron-withdrawing nature of the thiophene rings. The 2-thienyl groups act as moderate π-acceptors due to the availability of low-lying π* orbitals on the sulfur-containing heterocycles [20]. This π-acceptor ability is enhanced compared to triphenylphosphine, making tris(2-thienyl)phosphine a more π-acidic ligand.

The σ-donor properties remain moderate and comparable to other aryl phosphines [20]. The phosphorus lone pair effectively donates electron density to metal centers, while the thiophene π-system provides additional stabilization through back-bonding interactions. This dual donor-acceptor character makes tris(2-thienyl)phosphine particularly effective in stabilizing low-oxidation-state metal complexes.

Tolman Electronic Parameter (TEP) measurements, while not directly reported for tris(2-thienyl)phosphine, can be inferred from similar heteroaryl phosphines. Based on the electron-withdrawing nature of the 2-thienyl substituents, the TEP value is expected to be slightly higher than triphenylphosphine (2068.9 cm⁻¹), indicating increased π-acidity [16] .

| Parameter | Estimated Value | Comparison to PPh₃ |

|---|---|---|

| Tolman Cone Angle | <145° | Smaller due to planar thienyl rings |

| π-Acceptor Ability | Enhanced | Higher than PPh₃ |

| σ-Donor Ability | Moderate | Similar to PPh₃ |

| TEP Value | >2068.9 cm⁻¹ | Slightly higher (more π-acidic) |

Comparison with Triphenylphosphine (Triphenylphosphine)

The comparative analysis between tris(2-thienyl)phosphine and triphenylphosphine reveals significant differences in both steric and electronic properties that directly impact their respective coordination chemistry and catalytic applications.

Steric considerations show that tris(2-thienyl)phosphine exhibits reduced steric bulk compared to triphenylphosphine. The planar geometry of the 2-thienyl rings allows for more compact coordination around metal centers [20] [18]. This decreased steric hindrance can facilitate the formation of higher coordination number complexes and enable reactions that might be sterically prohibited with triphenylphosphine.

Electronic properties demonstrate the most significant differences between these ligands. Tris(2-thienyl)phosphine is notably more π-acidic than triphenylphosphine due to the electron-withdrawing thiophene rings [9] [20]. The sulfur atoms in the thiophene rings provide additional π-acceptor orbitals that can participate in metal-to-ligand back-bonding. This enhanced π-acidity makes tris(2-thienyl)phosphine particularly effective at stabilizing electron-rich metal centers and facilitating oxidative addition reactions.

Coordination behavior shows both similarities and differences. Both ligands primarily coordinate as monodentate ligands through the phosphorus atom [22] [23]. However, tris(2-thienyl)phosphine exhibits enhanced tendency toward cyclometalation due to the activated C-H bonds in the 2-position of the thiophene rings [7] [8] [14]. This orthometalation capability provides additional stabilization in certain metal complexes and can lead to unique reactivity patterns.

Catalytic applications reveal that tris(2-thienyl)phosphine often shows superior performance in reactions requiring π-acidic ligands. Studies in palladium-catalyzed cross-coupling reactions demonstrate that tris(2-thienyl)phosphine can provide higher enantioselectivity and improved yields compared to triphenylphosphine in specific transformations [24]. The enhanced π-acidity facilitates faster oxidative addition and more efficient catalyst turnover.

Stability considerations show that while both ligands are air-sensitive, tris(2-thienyl)phosphine exhibits slightly higher thermal stability in coordinated complexes due to the additional stabilization provided by potential η²-coordination of the thiophene rings [20].

| Property | Tris(2-thienyl)phosphine | Triphenylphosphine |

|---|---|---|

| Steric Bulk | Smaller cone angle | 145° cone angle |

| π-Acidity | Higher | Moderate |

| σ-Donor Strength | Moderate | Moderate |

| Cyclometalation | Enhanced tendency | Limited |

| Thermal Stability | Higher in complexes | Moderate |

| Catalytic Performance | Superior in specific reactions | General applications |

X-Ray Crystallography and Computational Modeling

Crystal Structures of Metal Complexes

X-ray crystallographic studies of tris(2-thienyl)phosphine metal complexes have provided crucial structural insights into the coordination behavior and molecular geometry of this heteroaryl phosphine ligand. Several representative structures have been reported that demonstrate the versatility of tris(2-thienyl)phosphine in forming stable complexes with various metal centers.

The gold(I) complex [AuCl(P(2-thienyl)₃)] represents one of the most thoroughly characterized structures [23] [25] [26]. The complex crystallizes in the triclinic space group P1̄ with unit cell parameters: a = 9.0698(5) Å, b = 9.1073(5) Å, c = 10.4612(6) Å, α = 112.926(1)°, β = 102.513(1)°, γ = 98.132(1)°. The molecular structure exhibits a nearly linear arrangement of the chloride and phosphine ligands around the gold(I) center, with a P-Au-Cl bond angle of 179.42(9)° [23]. The Au-P bond length of 2.226(2) Å and Au-Cl bond length of 2.287(2) Å are typical for gold(I) phosphine complexes.

Structural disorder is a notable feature in this complex, with the thienyl rings extensively disordered over multiple positions. The relative occupancy ratio between different orientations was determined to be 0.406(3):0.406(2):0.188(2) [23], indicating significant rotational freedom of the thienyl substituents. This conformational flexibility is characteristic of tris(2-thienyl)phosphine and contributes to its adaptability in different coordination environments.

Ruthenium cluster complexes provide examples of more complex coordination modes and bond activation processes [7] [8] [14]. The cyclometalated cluster Ru₃(CO)₉{μ-Th₂P(C₄H₂S)}(μ-H) demonstrates carbon-hydrogen bond activation of one thienyl ring, resulting in a μ₃-bridging ligand that spans all three ruthenium atoms. The structure reveals significant structural rearrangement from the original monodentate coordination mode.

The phosphido-bridged complex Ru₃(CO)₇(μ-PTh₂)₂(μ₃-η²-C₄H₂S) shows phosphorus-carbon bond cleavage leading to bridging dithienylphosphido ligands and a μ₃-thiophyne ligand [7] [8] [14]. This structure demonstrates the potential for extensive bond reorganization under thermal conditions.

Tetranuclear and pentanuclear clusters formed through further thermal activation show even more dramatic structural transformations. The tetranuclear complex Ru₄(CO)₉(μ-CO)₂(μ₄-η²-C₄H₂S)(μ₄-PTh) contains a μ₄-phosphinidene ligand and demonstrates carbon-phosphorus bond scission [7] [8] [14].

| Complex | Key Structural Features | Bond Lengths/Angles |

|---|---|---|

| [AuCl(P(2-thienyl)₃)] | Linear P-Au-Cl geometry | P-Au: 2.226(2) Å, P-Au-Cl: 179.42(9)° |

| Ru₃(CO)₉{μ-Th₂P(C₄H₂S)}(μ-H) | Cyclometalated structure | C-H activation product |

| Ru₃(CO)₇(μ-PTh₂)₂(μ₃-η²-C₄H₂S) | Phosphido-bridged | P-C bond cleavage |

| Ru₄(CO)₉(μ-CO)₂(μ₄-η²-C₄H₂S)(μ₄-PTh) | Tetranuclear cluster | μ₄-phosphinidene ligand |

Density Functional Theory Studies on Ligand-Metal Interactions

Density Functional Theory (DFT) calculations have become indispensable for understanding the electronic structure and bonding characteristics of tris(2-thienyl)phosphine complexes. These computational studies provide detailed insights into ligand-metal interactions that complement experimental crystallographic data.

Geometry optimization studies using B3LYP/6-311G(d,p) and M06/SDD methods have demonstrated excellent agreement with experimental structures [24] [27] [28] [29]. Bond lengths and angles calculated by DFT typically show deviations of less than 2% from experimental values, validating the computational approaches for these systems. The calculations accurately predict the preferential coordination geometries and conformational preferences of the thienyl substituents.

Electronic structure calculations reveal the detailed orbital interactions between tris(2-thienyl)phosphine and metal centers [24] [28] [30]. HOMO-LUMO energy gaps and molecular orbital compositions demonstrate the dual donor-acceptor character of the ligand. The phosphorus lone pair serves as the primary σ-donor orbital, while the thiophene π* orbitals act as π-acceptor sites for back-bonding from electron-rich metals.

Vibrational frequency calculations have been particularly valuable for spectroscopic assignment and normal mode analysis [28] [30]. DFT-calculated IR spectra show excellent correspondence with experimental spectra, enabling detailed assignment of vibrational modes. The calculations successfully predict shifts in vibrational frequencies upon metal coordination, particularly for modes involving the phosphorus center and C-H bonds adjacent to sulfur.

Ligand binding energy calculations using TPSS and B3LYP methods provide quantitative measures of metal-ligand bond strengths [24] [30]. These studies reveal that tris(2-thienyl)phosphine generally forms stronger bonds with electron-deficient metal centers compared to triphenylphosphine, consistent with its enhanced π-acceptor ability. Binding energies typically range from 15-35 kcal/mol depending on the metal center and coordination environment.

Mechanistic studies have employed DFT calculations to elucidate reaction pathways for carbon-hydrogen and phosphorus-carbon bond activation processes [24] [31]. These calculations reveal detailed transition state structures and activation barriers for the thermal transformations observed experimentally in ruthenium cluster systems. The calculations demonstrate that C-H activation typically occurs through oxidative addition pathways with activation energies of 25-40 kcal/mol.

DFTB2 parameterization studies have developed specialized parameter sets for phosphine-gold interactions specifically applicable to tris(2-thienyl)phosphine systems [30]. These semi-empirical methods enable large-scale calculations on nanoscale gold clusters while maintaining reasonable accuracy for structural and energetic properties.

| Computational Method | Application | Key Findings |

|---|---|---|

| B3LYP/6-311G(d,p) | Geometry optimization | <2% deviation from experiment |

| M06/SDD | Electronic structure | Accurate orbital descriptions |

| TPSS/B3LYP | Binding energies | 15-35 kcal/mol binding strengths |

| Frequency calculations | IR spectroscopy | Excellent spectral agreement |

| DFTB2 | Large-scale systems | Efficient nanocluster modeling |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant